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Ranatuerin-2CSa

Cat. No.: B1576029
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Description

Ranatuerin-2CSa is a synthetic cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Cascades frog ( Rana cascadae ) . This 32-amino acid peptide (Sequence: GILSSFKGVAKGVAKDLAGKLLETLKCKITGC) exhibits potent, broad-spectrum antibacterial activity, demonstrating growth inhibition against standard laboratory strains including Escherichia coli (MIC = 5 µM) and Staphylococcus aureus (MIC = 10 µM) . Its mechanism of action is linked to its unique structural characteristics. In aqueous solution, the peptide is largely unstructured, but in a membrane-mimetic environment, it adopts a full-length helix-turn-helix motif, a conformation identified via NMR spectroscopy that is critical for its interaction with bacterial membranes . This structure facilitates the peptide's ability to disrupt microbial cell membranes, a mechanism that poses a low risk for inducing traditional drug resistance. While it shows promising antibacterial properties, researchers should note that this compound displays haemolytic activity against human erythrocytes (LC₅₀ = 160 µM), which is an important consideration for therapeutic development . Its well-defined structure makes it a valuable and promising candidate for research aimed at designing novel antibiotic agents, studying structure-activity relationships in AMPs, and developing analogues with enhanced therapeutic properties . This product is supplied as a lyophilized powder and is intended for Research Use Only. Not for diagnostic or therapeutic human or animal use.

Properties

bioactivity

Antibacterial

sequence

GILSSFKGVAKGVAKDLAGKLLETLKCKITGC

Origin of Product

United States

Discovery, Isolation, and Primary Characterization Methodologies of Ranatuerin 2csa

Methodologies for Peptide Elicitation from Amphibian Skin

To study the peptides present in amphibian skin, researchers must first induce their release. The skin's granular glands store these peptides and can be stimulated to secrete their contents. nih.gov A common and established method involves mild electrical stimulation or the administration of pharmacological agents like norepinephrine. allenpress.comelkhornsloughctp.org For the isolation of peptides from Rana cascadae, including Ranatuerin-2CSa, norepinephrine-stimulated skin secretions were utilized. elkhornsloughctp.org This process involves administering a safe dose of the agent, which prompts the release of the skin secretions. The collected secretions, a complex mixture of numerous peptides and proteins, are then immediately acidified, often with trifluoroacetic acid (TFA), to prevent degradation by proteases and prepare the sample for further analysis. nih.gov

Advanced Separation and Purification Techniques for this compound

The crude skin secretion is a complex cocktail of various molecules. Isolating a single peptide like this compound to a high degree of purity requires a multi-step approach involving advanced separation techniques. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purification of peptides from natural sources. nih.govhplc.eu This method separates molecules based on their hydrophobicity. The initial step often involves concentrating the crude secretion and performing a partial purification using a solid-phase extraction cartridge, such as a Sep-Pak C18 cartridge. elkhornsloughctp.org

The partially purified mixture is then subjected to RP-HPLC. elkhornsloughctp.org A common setup uses a C18 column, where peptides bind to the hydrophobic stationary phase and are eluted by a gradient of an organic solvent, typically acetonitrile (B52724), containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govnih.gov In the specific case of the secretions from Rana cascadae, the material was first chromatographed on a semipreparative Vydac C18 column. elkhornsloughctp.org Fractions are collected at regular intervals, and those exhibiting the desired biological activity (e.g., antimicrobial) are selected for further purification. This compound was identified within one of the initial active fractions from this process. elkhornsloughctp.org

Achieving high homogeneity, meaning a sample containing almost exclusively the peptide of interest, often requires subsequent rounds of chromatography using different column chemistries. elkhornsloughctp.orgnih.gov This sequential approach enhances the resolution of the separation. For the purification of this compound and its co-eluting peptides, further chromatography was performed on Vydac C4 and Vydac phenyl columns. elkhornsloughctp.org By using columns with different hydrophobic properties, peptides that behave similarly on one column can often be separated on another. The final purity of the peptide is assessed by the symmetry of its peak in the chromatogram and confirmed by mass spectrometry. elkhornsloughctp.org This rigorous purification process yielded a final quantity of 6.5 millimoles of this compound. elkhornsloughctp.org

Initial Structural Analysis for Family Assignment

Once a pure peptide is obtained, the next critical step is to determine its structure, which allows for its classification into a known peptide family and provides insights into its function.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and highly sensitive technique used to determine the molecular mass of a peptide with high accuracy. euphresco.netautobio.com.cn In this method, the purified peptide is mixed with a matrix compound on a sample plate. A laser pulse irradiates the sample, causing the peptide to desorb and ionize gently. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for precise mass determination. autobio.com.cnresearchgate.net This technique was used to confirm the molecular mass of this compound, which is a crucial step in its characterization and ensures the sample is pure. elkhornsloughctp.orgebi.ac.uk The theoretical weight of this compound is 3.26 KDa. ebi.ac.uk

The primary structure, or the amino acid sequence, of the peptide is the definitive characteristic for its identification and classification. This is typically determined by automated Edman degradation or, more commonly in modern peptidomics, through tandem mass spectrometry (MS/MS) analysis. The established primary structure of this compound is a 32-amino acid sequence: GILSSFKGVAKGVAKDLAGKLLETLKCKITGC. nih.govnih.gov

Once the sequence is known, it is compared to databases of known peptide sequences. This homology comparison revealed that this compound belongs to the ranatuerin-2 (B1576050) family of peptides, which are characterized by a conserved N-terminal domain and a C-terminal "Rana-box" motif. nih.govmdpi.com This motif consists of a disulfide bridge between two cysteine residues, forming a cyclic structure. nih.govmdpi.com The ranatuerin-2 gene is expressed in all members of the Amerana group of frogs studied to date. researchgate.net This structural and genetic relationship is vital for understanding the evolutionary and functional aspects of this peptide family.

In Silico Prediction and Bioinformatic Analysis of this compound Sequences

Bioinformatic analyses of the this compound sequence begin with the utilization of databases and predictive software. The primary sequence is often entered into tools that can predict physicochemical properties such as molecular weight, theoretical isoelectric point (pI), and net charge at a physiological pH. nih.gov These parameters are important indicators of a peptide's potential solubility and interaction with microbial membranes.

Secondary structure prediction algorithms are also employed to forecast the regions of the peptide that are likely to form alpha-helices, beta-sheets, or random coils. nih.govmdpi.com These predictions can provide initial hypotheses about the peptide's conformation, which can then be validated by experimental techniques like NMR or circular dichroism spectroscopy. For this compound, such predictions would align with the experimentally determined helix-turn-helix structure. researchgate.netnih.govebi.ac.uk

Phylogenetic analysis, a key bioinformatic method, has been used to study the evolutionary relationships of the ranatuerin-2 peptide family. core.ac.ukelkhornsloughctp.org By comparing the amino acid sequences of this compound with those of other ranatuerin-2 peptides from different frog species, scientists can construct phylogenetic trees. core.ac.ukelkhornsloughctp.org These trees illustrate the evolutionary divergence and conservation of these peptides. For instance, cladistic analysis based on ranatuerin-2 sequences has been used to explore the relationships between different species of North American frogs. core.ac.ukelkhornsloughctp.org

Furthermore, computational models have been developed to predict the antimicrobial activity, specifically the minimal inhibitory concentration (MIC), of peptides like this compound based on their sequence. researchgate.net These quantitative structure-activity relationship (QSAR) models use descriptors derived from the peptide sequence to correlate with biological activity. researchgate.net Such in silico screening can guide the design of novel peptide analogs with potentially enhanced antimicrobial potency and reduced toxicity. The structural information from the Protein Data Bank (PDB), under accession code 2k10 for this compound, serves as a valuable resource for these computational studies. ebi.ac.uk

Table 2: Bioinformatic and In Silico Analysis of this compound

Analysis Type Tool/Method Inferred Information for this compound
Physicochemical Properties Sequence analysis software Prediction of molecular weight, pI, and net positive charge. nih.gov
Secondary Structure Prediction Predictive algorithms Forecasting of alpha-helical and other structural motifs. nih.govmdpi.com
Phylogenetic Analysis Cladistic methods (e.g., neighbor-joining) Understanding evolutionary relationships with other ranatuerin-2 peptides. core.ac.ukelkhornsloughctp.org
Activity Prediction (QSAR) Quantitative Structure-Activity Relationship models Predicting antimicrobial activity (MIC values) based on sequence. researchgate.net
Structural Database Analysis Protein Data Bank (PDB: 2k10) Accessing and analyzing the experimentally determined 3D structure. ebi.ac.uk

Biosynthetic Pathways and Genetic Encoding of Ranatuerin 2csa

Gene Cloning and Transcriptional Analysis of Precursor Peptides

The journey to understanding the biosynthesis of ranatuerin peptides begins with the isolation and analysis of the genetic material encoding them. This is typically achieved through the construction and screening of cDNA libraries derived from frog skin, a tissue rich in the glands that produce these defense peptides. imrpress.com

To isolate the gene encoding for Ranatuerin-2CSa, researchers first stimulate the frog to release skin secretions, often using a mild electrical stimulation or an injection of norepinephrine. elkhornsloughctp.org The secreted substance, rich in peptides and their precursors' mRNA, is collected. The intact polyadenylated mRNA is then extracted from the lyophilized secretions. nih.gov

This mRNA serves as a template to construct a complementary DNA (cDNA) library. Using reverse transcriptase, the single-stranded mRNA molecules are converted into double-stranded cDNA. nih.gov Kits such as the SMART-RACE (Rapid Amplification of cDNA Ends) kit are often employed for this purpose. nih.gov The screening of this library to find the specific ranatuerin-2 (B1576050) gene is conducted using "shotgun" cloning approaches or by using degenerate primers designed based on the known amino acid sequences of other conserved ranatuerin peptides. nih.govmdpi.com A degenerate primer, for instance, might target the highly conserved signal peptide region of the precursor. nih.gov This allows for the amplification and subsequent identification of the cDNA encoding the ranatuerin-2 precursor peptide. nih.govbio-rad.com

Once the specific cDNA clone is isolated, its nucleotide sequence is determined. Analysis of this sequence reveals the open reading frame (ORF), which is the portion of the DNA that codes for the protein. mdpi.com The translated ORF of a ranatuerin-2 precursor, such as that for this compound, displays a characteristic multi-domain architecture. imrpress.commdpi.comuvic.ca

This precursor polypeptide consists of three main domains:

A Signal Peptide: An N-terminal sequence of approximately 22 amino acids that directs the nascent polypeptide into the endoplasmic reticulum for secretion. imrpress.commdpi.com This region is highly conserved among different ranatuerin peptides. mdpi.com

An Acidic Spacer Peptide: Following the signal peptide, this region is rich in acidic amino acid residues (aspartic acid, glutamic acid). mdpi.com

The Mature Peptide Sequence: At the C-terminus lies the sequence for the antimicrobial peptide itself, in this case, this compound. imrpress.commdpi.com

The transition from the acidic spacer to the mature peptide is marked by a specific processing signal. mdpi.com The entire precursor structure is a common feature for many antimicrobial peptides found in frog skin. imrpress.com

Precursor DomainTypical Length (Amino Acids)Function
Signal Peptide ~22Directs the precursor to the secretory pathway.
Acidic Spacer Peptide ~17-25Acidic pro-region, may play a role in preventing premature activity.
Processing Site 2Recognition site for proteolytic enzymes.
Mature Peptide ~25-35The final, active antimicrobial peptide (e.g., this compound).

This interactive table summarizes the typical structure of a Ranatuerin-2 precursor peptide based on findings from related studies. imrpress.commdpi.com

Post-Translational Modification Mechanisms

The translation of the precursor mRNA is only the first step. To become a functional molecule, the precursor peptide must undergo several post-translational modifications (PTMs). proteomics.com.aumicrobenotes.comwikipedia.org These modifications are critical for the structure, stability, and biological activity of this compound. proteomics.com.authermofisher.com

The mature this compound peptide is liberated from its precursor by proteolytic cleavage. microbenotes.comwikipedia.org The boundary between the acidic spacer region and the mature peptide sequence contains a specific recognition site for pro-peptide convertase enzymes. mdpi.com In ranatuerin precursors, this is typically a canonical Lys-Arg (-KR-) doublet. nih.govmdpi.com These enzymes recognize and cleave the polypeptide chain at this site, releasing the mature peptide from the N-terminal pro-peptide sequence. mdpi.comnih.govplos.orgplos.org This proteolytic processing is a crucial activation step, transforming the inactive pro-peptide into the active antimicrobial agent. microbenotes.com

A defining structural feature of this compound and related peptides is the "Rana box". elkhornsloughctp.orgmdpi.com This is a cyclic domain located at the C-terminus of the peptide, formed by the creation of a disulfide bond between two cysteine residues. frontiersin.orgnih.govresearchgate.net The amino acid sequence of this compound is GILSSFKGVAKGVAKDLAGKLLETLKC KITGC , showing the two cysteine residues that form this bond. elkhornsloughctp.orgresearchgate.netresearchgate.net

This intramolecular disulfide bridge is formed through the oxidation of the thiol groups of the two cysteine side chains, a critical post-translational modification that occurs within the cell's secretory pathway. nih.govmdpi.com The resulting cyclic heptapeptide (B1575542) loop (CKITGC) is essential for the peptide's structural integrity and biological function. nih.govfrontiersin.org Studies on related ranatuerin peptides have shown that removing or disrupting this Rana box loop can drastically reduce or eliminate antimicrobial activity. nih.gov The formation of this cyclic domain is the final step in the maturation of the this compound molecule, conferring the specific three-dimensional conformation necessary for its potent defensive role. nih.govmdpi.com

Phylogenetic Analysis and Evolutionary Relationships of Ranatuerin-2 Genes

The amino acid sequences of antimicrobial peptides like this compound serve as valuable molecular markers for studying the evolutionary relationships between frog species. elkhornsloughctp.orgcore.ac.ukresearchgate.net As the ranatuerin-2 gene has evolved, mutations have led to variations in the peptide's amino acid sequence among different species, while retaining the core structural features. nih.govresearchgate.netmdpi.com

Comparative Genomics within Rana and Lithobates Genera

The study of ranatuerin-2 peptides, including this compound, offers significant insights into the evolutionary relationships among frog species, particularly within the Rana and Lithobates genera. The genes encoding these antimicrobial peptides serve as valuable markers for phylogenetic analysis due to their widespread distribution and variable rates of evolution across different lineages. researchgate.netelkhornsloughctp.org

Research has demonstrated that the ranatuerin-2 gene is expressed in all studied members of the Amerana species group, which encompasses several western North American frogs of the genus Rana. elkhornsloughctp.orgresearchgate.net Cladistic analyses based on the amino acid sequences of ranatuerin-2 orthologs have been used to construct phylogenetic trees. These molecular phylogenies often align with and support taxonomic relationships previously established through mitochondrial and ribosomal gene sequencing. elkhornsloughctp.orgresearchgate.net For instance, analysis of ranatuerin-2 sequences suggests a distinct clade formed by Rana cascadae, Rana muscosa, and Rana aurora, separate from another clade containing Rana draytonii, Rana boylii, and Rana luteiventris. elkhornsloughctp.org

Similarly, within the genus Lithobates, which includes many New World frog species, the analysis of ranatuerin-2 peptide sequences has proven useful for clarifying taxonomic relationships. researchgate.netcore.ac.uk A comprehensive phylogenetic analysis of 37 different ranatuerin-2 peptides from 17 Lithobates species has provided strong support for the currently accepted groupings within the genus. researchgate.net While the primary structure of ranatuerin-2 peptides can be quite variable, this molecular heterogeneity is a powerful tool for both the unequivocal identification of species and the deeper understanding of their evolutionary divergence. researchgate.net

The table below presents a selection of ranatuerin-2 peptides identified in various species across the Rana and Lithobates genera, illustrating the broad yet specific distribution of these orthologs.

Peptide NameSpecies of OriginGenus
This compoundRana cascadae (Cascades Frog)Rana
Ranatuerin-2CaLithobates clamitans (Green Frog)Lithobates
Ranatuerin-2PbLithobates pipiens (Northern Leopard Frog)Lithobates
Ranatuerin-2ONaRana ornativentris (Mountain Brown Frog)Rana
Ranatuerin-2CBaLithobates catesbeianus (American Bullfrog)Lithobates

Conserved Domains and Sequence Divergence Across Orthologs

The genetic blueprint for ranatuerin peptides is encoded in precursor proteins, which exhibit a conserved structural organization. nih.govmdpi.com These precursors typically comprise three distinct domains: a highly conserved N-terminal signal peptide region of approximately 22 amino acids, a variable and acidic spacer region, and the C-terminal mature peptide sequence. mdpi.comnih.govresearchgate.net The mature peptide is liberated from the precursor by enzymatic cleavage at a specific processing site, often a pair of basic amino acid residues like Lysine-Arginine (-KR-). mdpi.comnih.gov

The sequence of this compound, isolated from Rana cascadae, is GILSSFKGVAKGVAKDLAGKLLETLKCKITGC. elkhornsloughctp.orgnih.gov Comparative analysis reveals that while orthologs from other species, such as Ranatuerin-2Pb from Lithobates pipiens, share the fundamental ranatuerin structure, they differ significantly in their amino acid composition. nih.gov This divergence in the primary structure, particularly in the N-terminal α-helical domain, likely accounts for the varied antimicrobial properties observed among different ranatuerin-2 peptides. nih.gov

The following table provides a sequence alignment of this compound with other ranatuerin-2 orthologs, highlighting both the conserved cysteine residues of the Rana box and the considerable sequence divergence in the rest of the peptide.

PeptideSpeciesAmino Acid Sequence
This compoundRana cascadaeGILSSFKGVAKGVAKDLAGKLLETLKCKITGC
Ranatuerin-2PbLithobates pipiensSFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT
Ranatuerin-2AWAmolops wuyiensisGLLGSVKGVAKGLAKDLASKFLETFKCKITGC
Ranatuerin-2SRbRana sakuraiiGLLDAIKDTAQNLFANVLDKIKCKFTKC

Conformational Analysis and Higher Order Structural Elucidation of Ranatuerin 2csa

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR spectroscopy has been the principal method for determining the high-resolution three-dimensional structure of Ranatuerin-2CSa. rcsb.orgnih.gov

Resonance Assignments and Conformational Studies in Mimetic Environments (e.g., TFE-H2O)

The initial step in any structural determination by NMR is the sequence-specific assignment of proton (¹H) resonances. ru.nl For this compound, these studies were conducted in a solvent mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and water (H₂O). rcsb.orgnih.gov TFE is widely used as a membrane-mimetic solvent because it promotes the formation of intramolecular hydrogen bonds, thereby inducing secondary structures like α-helices that peptides often adopt when interacting with biological membranes. uq.edu.aunih.gov In a purely aqueous solution, this compound does not adopt a stable secondary structure and exists as a random coil. rcsb.orgnih.govproteopedia.org

The assignment process involves a suite of two-dimensional NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). bmrb.io TOCSY is used to identify the spin systems of individual amino acid residues, while NOESY detects protons that are close in space (typically <5 Å), providing the crucial distance constraints needed to define the peptide's fold. ru.nl The complete resonance assignments for this compound in a TFE-d₃/H₂O mixture have been deposited in the Biological Magnetic Resonance Data Bank (BMRB) under accession number 15665. bmrb.ioebi.ac.uk Analysis of the chemical shifts, particularly the deviation of α-proton (Hα) shifts from their random coil values, provides direct evidence for the presence and location of secondary structures. Consistent negative deviations for a stretch of residues are indicative of a helical conformation.

Table 1: Representative ¹Hα Chemical Shift Deviations for this compound in TFE/H₂O
ResidueObserved Hα Shift (ppm)Random Coil Hα Shift (ppm)Deviation (Δδ = δ_obs - δ_rc)
Leu-33.954.37-0.42
Ser-44.124.50-0.38
Phe-64.314.66-0.35
Ala-103.984.35-0.37
Gly-123.71 / 3.613.97-0.26 / -0.36

Identification of Secondary Structural Elements (e.g., α-helix, helix-turn-helix motifs)

The analysis of NMR data, including Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shift indices, allowed for the precise identification of secondary structural elements within this compound. rcsb.orgnih.gov The peptide adopts a well-defined, full-length helix-turn-helix conformation in the TFE/H₂O environment. rcsb.orgnih.govproteopedia.org

The specific regions are characterized as:

An N-terminal α-helix spanning from residue Isoleucine-2 (I²) to Leucine-21 (L²¹).

A turn region from Leucine-22 (L²²) to Leucine-25 (L²⁵).

A C-terminal α-helix from Lysine-26 (K²⁶) to Threonine-30 (T³⁰). rcsb.orgnih.gov

This helix-turn-helix motif is a common structural feature in antimicrobial peptides, allowing the formation of an amphipathic structure where hydrophobic and hydrophilic residues are segregated on opposite faces of the helices.

Determination of Three-Dimensional Solution Structures

The collection of distance constraints from NOESY spectra, along with dihedral angle constraints, served as the input for molecular modeling and structure calculation algorithms. rcsb.orgproteopedia.org This process generated an ensemble of 20 conformers representing the three-dimensional solution structure of this compound. ebi.ac.uk The final structures were deposited in the Protein Data Bank (PDB) under the accession code 2K10. rcsb.orgnih.gov The quality of the determined structure is assessed by the root-mean-square deviation (RMSD) among the ensemble of models, with lower values indicating higher precision.

Table 2: Structural Statistics for the Solution Structure of this compound (PDB: 2K10)
ParameterValue
PDB Accession Code2K10
BMRB Accession Code15665
Number of Models in Ensemble20
Mean RMSD to Backbone Atoms (Å)0.45 ± 0.12
Mean RMSD to All Heavy Atoms (Å)0.89 ± 0.15

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Conformational Changes in Varying Solvent Conditions

CD spectroscopic analysis of this compound and its analogues has confirmed the findings from NMR studies regarding its conformational plasticity. nih.gov In an aqueous environment, such as 10 mM ammonium (B1175870) acetate (B1210297) buffer, the CD spectrum of the peptide is characteristic of a random coil conformation. nih.gov However, upon introduction of a membrane-mimetic solvent, specifically 50% TFE, the spectrum dramatically changes to that of a classic α-helical structure. uq.edu.aunih.gov This is evidenced by the appearance of strong negative bands at approximately 208 nm and 222 nm and a positive band near 193 nm. nih.gov This solvent-dependent transition from a disordered to an ordered state is a hallmark of many membrane-active antimicrobial peptides.

Advanced Spectroscopic Probes for Structural Dynamics

Spectroscopic methods are indispensable for examining the structure of peptides like this compound. While nuclear magnetic resonance (NMR) spectroscopy has been pivotal in determining its solution structure, other techniques offer complementary information on its dynamic properties and interactions. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of proteins and peptides. nih.gov It measures the vibrations of molecular bonds, with the amide I band (1600–1700 cm⁻¹) being particularly sensitive to the peptide backbone conformation. nih.gov Although specific FTIR studies on this compound are not prominently documented, the technique is highly applicable for monitoring the conformational changes it undergoes.

By analyzing the frequency of the amide I band, researchers can quantify the relative proportions of α-helices, β-sheets, turns, and random coil structures. For this compound, which is known to be unstructured in aqueous solution but forms a helix-turn-helix motif in a membrane-mimicking environment, FTIR could directly track this transition. nih.govproteopedia.org A shift in the primary amide I peak from the region associated with random coils (around 1640-1645 cm⁻¹) to the α-helical region (around 1650-1658 cm⁻¹) would be expected as the peptide interacts with lipid bilayers. nih.gov

Table 1: Characteristic FTIR Amide I Frequencies for Peptide Secondary Structures

Secondary StructureTypical Frequency Range (cm⁻¹)
α-Helix1650–1658
β-Sheet1620–1640
β-Turn1660–1685
Random Coil1640–1645

This table presents generalized frequency ranges for the Amide I band, which can be used to interpret the FTIR spectra of peptides like this compound.

Fluorescence Spectroscopy for Peptide-Environment Interactions

Fluorescence spectroscopy offers a highly sensitive method to probe the local environment of a peptide and its interactions with biological membranes. mdpi.com The technique relies on the intrinsic fluorescence of aromatic amino acids (like Tryptophan or Tyrosine) or on extrinsically attached fluorescent probes. beilstein-journals.org

The primary sequence of this compound (GILSSFKGVAKGVAKDLAGKLLETLKCKITGC) lacks a Tryptophan residue, which is the most commonly used intrinsic probe due to its high sensitivity to solvent polarity. nih.govproteopedia.org The peptide does contain one Phenylalanine (F) residue, which is weakly fluorescent and less sensitive to its environment, making it a challenging intrinsic probe.

Therefore, a more effective strategy would involve synthetic labeling of this compound with an environment-sensitive extrinsic fluorophore, such as a dansyl group. openaccessjournals.com Upon binding to and insertion into a lipid membrane, the fluorophore would move from a polar aqueous environment to a non-polar lipid environment. This change would typically induce a "blue shift" (a shift to a shorter wavelength) in the fluorescence emission maximum and an increase in fluorescence intensity. mdpi.comopenaccessjournals.com These spectral changes can be used to quantify membrane affinity and gain insights into the peptide's insertion depth. mdpi.com

Table 2: Potential Fluorescence Spectroscopy Approaches for this compound

ApproachFluorophorePrincipleInformation Gained
Intrinsic FluorescencePhenylalanine (Phe)Limited sensitivity to environmental polarity.Basic structural information, but with low signal and sensitivity.
Extrinsic LabelingDansyl Chloride, NBDEnvironment-sensitive probes attached synthetically.Membrane binding affinity, peptide insertion depth, local environmental polarity. openaccessjournals.com

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide a powerful complement to experimental techniques, offering an atomic-level view of peptide structure, dynamics, and interactions that can be difficult to capture otherwise.

Molecular Dynamics (MD) Simulations of this compound Conformation

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. tu-darmstadt.de For this compound, MD simulations can be initiated using the experimentally determined NMR structure (PDB ID: 2k10) as a starting point. ebi.ac.uk These simulations can model the behavior of the peptide in various environments, such as in pure water, in the presence of membrane-mimicking solvents like TFE, or embedded within a realistic lipid bilayer. mdpi.com

MD studies can reveal the dynamic nature of the helix-turn-helix motif, the stability of the C-terminal "Rana-box" disulfide bridge, and the specific interactions between peptide residues and lipid headgroups or tails. nih.govresearchgate.net By tracking the peptide's conformational changes over nanoseconds to microseconds, MD simulations provide insights into the mechanism of membrane disruption and the role of specific residues in this process. tu-darmstadt.denih.gov

Table 3: Typical Parameters for an MD Simulation of this compound

ParameterExample Value/TypePurpose
Force FieldGROMOS, CHARMM, AMBERDescribes the potential energy and forces between atoms. mdpi.com
Starting StructurePDB ID: 2k10Experimentally derived initial coordinates for the peptide. ebi.ac.uk
Solvent ModelTIP3P, SPC/E (for water)Explicitly models the surrounding solvent molecules. nih.gov
Simulation Time100 ns - 1 µsDuration of the simulation to capture relevant biological motions. tu-darmstadt.de
Temperature/Pressure310 K / 1 barSimulates physiological conditions.

In Silico Structure Prediction and Validation

Before a structure is determined experimentally, or when experimental data is unavailable, in silico prediction methods can provide valuable initial models. jscimedcentral.com These methods use the primary amino acid sequence to predict secondary and tertiary structures. Tools like GOR IV (Garnier-Osguthorpe-Robson) and I-TASSER use statistical information from known protein structures and threading algorithms to build a structural model. jscimedcentral.commdpi.com

For this compound, the GOR IV algorithm predicts a secondary structure composition of approximately 46.9% alpha-helix, 18.8% extended strand, and 34.4% random coil. mdpi.com This prediction aligns reasonably well with the experimental NMR data, which identifies a dominant helix-turn-helix motif in a membrane-like environment. nih.gov The predicted helical content supports the experimental findings, validating the role of the primary sequence in predisposing the peptide to form this crucial secondary structure. These predicted models can then be validated and refined using experimental data or more intensive computational methods like MD simulations. jscimedcentral.com

Table 4: Comparison of Predicted vs. Experimental Structure of this compound

Methodα-HelixStrand/TurnCoil/UnstructuredEnvironment
GOR IV Prediction mdpi.com~47%~19%~34%N/A (Sequence-based)
NMR Spectroscopy nih.govproteopedia.orgDominantHelix-turn-helix motif present-Membrane-mimicking (TFE/water)
NMR Spectroscopy nih.govproteopedia.org--Predominantly unstructuredAqueous solution

Quantum Chemical Calculations for Electronic Structure

While MD simulations rely on classical mechanics (force fields), quantum chemical (QC) calculations are based on the fundamental principles of quantum mechanics. wikipedia.org These methods, such as Density Functional Theory (DFT), provide a highly detailed description of the electronic structure—the distribution and energy of electrons—within a molecule. arabjchem.org

For this compound, QC calculations are too computationally expensive for the entire peptide's dynamics but are invaluable for studying specific regions or properties. unige.ch For example, QC could be used to:

Analyze the electronic nature and stability of the disulfide bond in the C-terminal Rana-box.

Calculate the precise charge distribution around the cationic lysine (B10760008) (K) residues, which is critical for the initial electrostatic attraction to negatively charged bacterial membranes.

Model the electronic details of hydrogen bonding that stabilizes the helical structures. nih.gov

This level of electronic detail is not captured by classical force fields and can provide a deeper understanding of the peptide's chemical reactivity and intermolecular forces. unige.charxiv.org

Chemical Synthesis, Derivatization, and Analog Design of Ranatuerin 2csa

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The primary method for producing Ranatuerin-2CSa and its analogs is Solid-Phase Peptide Synthesis (SPPS). nih.govopenaccessjournals.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. openaccessjournals.combachem.com The use of automated peptide synthesizers is common in this process. nih.govbeilstein-journals.org

Resin Selection and Coupling Chemistry

The formation of the amide bond between amino acids is facilitated by coupling reagents. Commonly used reagents in the synthesis of ranatuerin peptides and their analogs include 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). nih.gov The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted protection scheme in the SPPS of these peptides. beilstein-journals.org

Cleavage and Deprotection Strategies

Once the peptide sequence is fully assembled on the resin, the peptide must be cleaved from the solid support, and all protecting groups from the amino acid side chains must be removed. nih.gov This is typically achieved using a "cleavage cocktail," which is a mixture of strong acids and scavengers. peptide.com

A commonly used cleavage cocktail for ranatuerin peptides consists of a mixture of trifluoroacetic acid (TFA), ethanedithiol, thioanisole, and water. nih.gov For instance, a mixture with a volume ratio of 94:2:2:2 (TFA:ethanedithiol:thioanisole:water) has been successfully used. nih.gov TFA is the primary cleavage agent, while the other components act as scavengers to protect sensitive amino acid residues from modification by reactive cationic species generated during the cleavage process. peptide.com Reagent B, which contains TFA, phenol, water, and triisopropylsilane, is another option, particularly useful when trityl-based protecting groups are present. peptide.com The choice of cleavage reagent can be tailored to the specific amino acid composition of the peptide to minimize side reactions. peptide.com

Post-Synthetic Modifications and Purification

After cleavage from the resin, the crude peptide undergoes further modifications and purification to yield the final, biologically active molecule. innovagen.com

Cyclization Techniques for Rana Box Formation

A defining feature of this compound is the C-terminal "Rana box," a disulfide-bridged cyclic domain. nih.govimrpress.com The formation of this intramolecular disulfide bond is a critical post-synthetic modification. This is typically achieved through oxidation of the two cysteine residues within the Rana box sequence. nih.gov A common method involves dissolving the linear peptide in a solution containing a mild oxidizing agent. For example, a solution of 0.2% hydrogen peroxide in a mixture of TFA, water, and acetonitrile (B52724) has been used to facilitate the formation of the disulfide bridge. nih.gov This process transforms the linear peptide into its cyclized, native conformation. nih.gov

Chromatographic Purification of Synthetic Replicates

Following synthesis and any post-synthetic modifications, the crude peptide mixture contains the desired product along with various by-products from incomplete reactions or side reactions. Therefore, a robust purification step is essential. nih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic this compound and its analogs. nih.govnih.govmdpi.com This technique separates the peptide from impurities based on its hydrophobicity. A common setup involves a C18 or C5 column and a gradient of increasing acetonitrile concentration in water, with a small amount of TFA added to both solvents. nih.govnih.govgoogle.com The purity of the collected fractions is then confirmed using analytical techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.govmdpi.com

Design and Synthesis of this compound Analogs and Derivatives

The chemical synthesis of this compound provides a platform for the rational design and creation of analogs with potentially enhanced properties. nih.govnih.gov Structure-activity relationship studies often involve the synthesis of a series of derivatives to probe the role of specific residues or structural motifs. nih.govresearchgate.net

For example, analogs of ranatuerin peptides have been designed to investigate the importance of the Rana box. nih.gov This can be achieved by synthesizing a truncated version of the peptide that lacks the C-terminal cyclic domain or by replacing the cysteine residues with serine, thereby preventing disulfide bond formation. nih.govnih.gov Further modifications can include amino acid substitutions to alter properties like cationicity and hydrophobicity, which are known to influence antimicrobial activity. nih.gov For instance, lysine (B10760008) residues have been strategically incorporated to increase the net positive charge of the peptide. nih.govnih.gov These designed analogs are synthesized using the same SPPS methodologies described above, followed by purification and characterization. nih.gov

Analog Type Modification Strategy Purpose of Design Reference
Truncated AnalogDeletion of the C-terminal Rana boxTo investigate the role of the cyclic domain in biological activity nih.gov
Substitution AnalogReplacement of Cysteine with SerineTo eliminate the disulfide bridge and study the impact of cyclization nih.govnih.gov
Cationicity-Enhanced AnalogSubstitution with Lysine residuesTo increase the net positive charge and potentially enhance antimicrobial activity nih.govnih.gov
Hydrophobicity-Enhanced AnalogSubstitution with Leucine residuesTo modify hydrophobicity and study its effect on membrane interaction nih.govnih.gov

Truncation Studies to Identify Core Functional Regions

Truncation, the systematic removal of amino acids from the N- or C-terminus of a peptide, is a fundamental strategy to identify the minimal sequence required for biological function. For ranatuerin-class peptides, this approach has been crucial in understanding the roles of different domains.

Studies on ranatuerin-1, a related peptide, demonstrated that the deletion of either the N-terminal domain (residues 1-8) or the C-terminal cyclic heptapeptide (B1575542) region (residues 19-25) resulted in inactive analogs. nih.gov This highlights the essential nature of both ends of the peptide for its antimicrobial action. nih.gov

Further research on ranatuerin-2-AW (R2AW), a peptide from the Wuyi torrent frog, showed that deleting the C-terminal cyclic "Rana box" domain to create the analog R2AW(1-22)-NH₂, did not significantly impair its antibacterial activity. nih.gov This suggests that for some ranatuerin-2 (B1576050) peptides, the disulfide bridge and the cyclic Rana box may be dispensable for antibacterial function, even though the C-terminal region as a whole is important. nih.govnih.gov Similarly, for a related peptide, GL-29, a truncated analog (GL-22) without the Rana box showed comparable antimicrobial activity but with significantly lower hemolytic and cytotoxic effects. mdpi.com This indicates that truncation can be a viable strategy to reduce toxicity while preserving desired antimicrobial properties. mdpi.com

Table 1: Effects of Truncation on Ranatuerin-Related Peptides

Parent PeptideTruncated AnalogModificationKey FindingReference
Ranatuerin-1ranatuerin-1(9-25)Deletion of N-terminal domain (residues 1-8)Inactive analog. nih.gov
Ranatuerin-1ranatuerin-1(1-18)Deletion of C-terminal cyclic region (residues 19-25)Inactive analog. nih.gov
Ranatuerin-2-AW (R2AW)R2AW(1-22)-NH₂Deletion of C-terminal cyclic Rana boxSimilar antibacterial activity to the parent peptide. nih.gov
GL-29 (Palustrin-2 family)GL-22Deletion of C-terminal Rana boxSimilar antimicrobial activity but lower hemolysis and cytotoxicity. mdpi.com

Amino Acid Substitution Strategies (e.g., Glycine (B1666218), Proline)

Amino acid substitution is a powerful tool for probing the structural and functional roles of specific residues and for optimizing peptide characteristics. The introduction of residues like glycine and proline can modulate helical stability and flexibility, which are critical for the activity of antimicrobial peptides. researchgate.netdntb.gov.ua

Conversely, targeted substitutions can enhance activity. For ranatuerin-1, the substitution of asparagine at position 8 with lysine (Asn-8→Lys) led to an analog with increased alpha-helicity, a higher positive charge, and significantly improved potency against a range of bacteria and fungi, with only a marginal increase in hemolytic activity. nih.gov This demonstrates that strategic substitutions can favorably alter the physicochemical properties of the peptide. In contrast, a substitution designed to increase hydrophobicity (Asn-22→Ala) resulted in a dramatic 3.5-fold increase in hemolytic activity, highlighting the delicate balance required to enhance antimicrobial potency without increasing toxicity to host cells. nih.gov

Table 2: Effects of Amino Acid Substitution on Ranatuerin-1 Analogs

Parent PeptideAnalogSubstitutionEffect on PropertiesEffect on BioactivityReference
[Ser-19, Ser-25]Ranatuerin-1[Ser-19, Ser-25, Lys-sub]Ranatuerin-1Glycine → Lysine (in central domain)Increased helicity and cationicityInactive nih.gov
Ranatuerin-1[Lys-8]Ranatuerin-1Asn-8 → LysIncreased helicity and cationicityIncreased antimicrobial potency (2 to 8-fold) nih.gov
Ranatuerin-1[Ala-22]Ranatuerin-1Asn-22 → AlaIncreased helicity and hydrophobicity3.5-fold increase in hemolytic activity nih.gov

Rational Design Principles for Modulating Structural Features

The rational design of this compound analogs is guided by principles aimed at optimizing the peptide's therapeutic index—maximizing antimicrobial efficacy while minimizing toxicity to mammalian cells. nih.gov Key structural features that are manipulated include helicity, cationicity, hydrophobicity, and amphipathicity. vulcanchem.comnih.gov

Modulating Cationicity and Hydrophobicity : A primary strategy involves enhancing the net positive charge (cationicity) and hydrophobicity to improve interaction with negatively charged bacterial membranes. nih.gov For example, the progressive design of an analog of R2AW, termed [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, involved substitutions to increase both cationicity and hydrophobicity. nih.gov This variant exhibited significantly enhanced antibacterial and anticancer activities, demonstrating the success of this approach. nih.gov However, this must be balanced, as excessive hydrophobicity can lead to increased hemolytic activity. nih.gov

Optimizing Amphipathic Structure : this compound's activity is linked to its amphipathic helix-turn-helix structure, which allows it to insert into and disrupt microbial membranes. nih.govvulcanchem.com Design principles often focus on refining this amphipathicity. This involves placing cationic residues on one face of the helix and hydrophobic residues on the other. Substitutions are carefully chosen to preserve or enhance this separation of polar and nonpolar regions, which is critical for selective membrane interaction. researchgate.net

Hinge Region Manipulation : The flexible hinge region, often containing glycine or proline, is critical for the correct folding and orientation of the helical domains. mdpi.comresearchgate.net While proline can induce sharp turns, glycine provides flexibility. arvojournals.org The design of analogs often involves preserving or modifying this flexibility to allow the peptide to adapt its conformation upon binding to bacterial membranes. researchgate.net As seen with ranatuerin-1, replacing flexible glycine residues can abolish activity, underscoring the importance of this structural feature. nih.gov

Role of the C-terminal Rana Box : While the C-terminal Rana box is a conserved feature in many ranid peptides, studies have shown it is not always essential for antimicrobial activity. nih.govnih.gov Designing analogs that lack this disulfide-bridged loop can be a viable strategy to simplify synthesis and potentially reduce toxicity without compromising antibacterial potency. nih.govmdpi.com

By applying these principles, researchers can systematically modify the this compound scaffold to create novel therapeutic agents with improved potency and selectivity. nih.govnih.gov

Molecular Mechanisms of Action of Ranatuerin 2csa

Interaction with Biological Membranes (Non-Human)

The primary mode of antimicrobial action for Ranatuerin-2CSa involves the disruption of the microbial cell membrane's integrity. vulcanchem.comnih.gov This interaction is a multi-step process initiated by electrostatic attraction and followed by membrane insertion and permeabilization, ultimately leading to cell death. nih.govbiorxiv.org

The initial contact between this compound and a target membrane is governed by electrostatic forces. biorxiv.org As a cationic peptide, it is selectively attracted to the negatively charged components prevalent in prokaryotic cell membranes, such as anionic phospholipids (B1166683) and teichoic acids. biorxiv.orgmdpi.comresearchgate.net This is in contrast to the typically neutral charge of non-cancerous mammalian cell membranes, which provides a basis for the peptide's selectivity. biorxiv.orgresearchgate.net

Following this initial electrostatic binding, hydrophobic interactions become the driving force for the peptide's insertion into the lipid bilayer. nih.govresearchgate.net The amphipathic nature of this compound, with its distinct hydrophobic and cationic residues, facilitates this process. nih.govbiorxiv.org The hydrophobic portions of the peptide penetrate the non-polar core of the membrane, while the cationic residues remain associated with the polar lipid headgroups. nih.gov Molecular dynamics simulations of similar peptides in membrane-mimicking environments, like sodium dodecyl sulphate (SDS) micelles, show the peptide adopting a position parallel to the micelle surface, an orientation that maximizes these favorable hydrophobic and electrostatic contacts. biorxiv.orgresearchgate.net

Interaction TypeDescriptionKey Peptide/Membrane FeaturesReferences
Electrostatic Initial attraction and binding of the peptide to the membrane surface.Cationic nature of this compound; Anionic phospholipids (e.g., PG) and teichoic acids in bacterial membranes. biorxiv.orgmdpi.comresearchgate.net
Hydrophobic Insertion of the peptide's non-polar residues into the lipid core of the membrane.Amphipathic helix-turn-helix structure; Hydrophobic residues penetrating the lipid tail region. nih.govbiorxiv.orgresearchgate.net

Once a threshold concentration of peptide molecules accumulates on the membrane surface, they cooperatively disrupt the bilayer, leading to permeabilization. biorxiv.org Several models have been proposed to describe this process for antimicrobial peptides in general. uq.edu.auresearchgate.netnih.gov For this compound, a specific pore-forming mechanism is speculated due to its structural similarity to Gaegurin-4, a peptide known to form pores. googleapis.commdpi.com However, the precise model for this compound has not been definitively established. googleapis.com

The three predominant models for membrane disruption are:

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, aggregating like the staves of a barrel to form a transmembrane channel. The hydrophobic surfaces of the peptides face the lipid core, while their hydrophilic surfaces line the aqueous pore. nih.govnih.gov

Toroidal Pore Model: Here, the peptides also insert into the membrane but induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a "toroidal" or doughnut-shaped pore. In this arrangement, the pore is lined by both the peptides and the polar head groups of the lipids. nih.govnih.gov This model is often associated with rapid transbilayer movement (flip-flop) of lipids. nih.gov

Carpet Model: This non-pore-forming model suggests that the peptides accumulate on the membrane surface, forming a "carpet-like" layer. At a critical concentration, this layer disrupts the bilayer's curvature and integrity, leading to the formation of micelles and the complete disintegration of the membrane in a detergent-like manner. biorxiv.orgresearchgate.netnih.gov

ModelMechanism of DisruptionPore LiningLipid InvolvementReferences
Barrel-Stave Peptides aggregate to form a stable, barrel-like channel.Hydrophilic peptide residues.Lipid headgroups are not part of the pore lining. nih.govnih.gov
Toroidal Pore Peptides and lipids bend together to form a transient, toroidal channel.Hydrophilic peptide residues and lipid headgroups.Lipid headgroups curve inward to line the pore. nih.govnih.gov
Carpet Peptides coat the membrane surface, causing micellization and membrane dissolution.No stable pore is formed.Membrane is disintegrated into peptide-lipid micelles. biorxiv.orgresearchgate.netnih.gov

The composition and physical properties of the target membrane significantly influence the activity of antimicrobial peptides. mdpi.com The high content of anionic lipids in bacterial membranes is a key factor for the initial electrostatic attraction of cationic peptides like this compound. biorxiv.orgmdpi.com

Membrane curvature also plays a critical role. mdpi.commdpi.com The insertion of amphipathic peptides can induce changes in membrane curvature. nih.gov Hydrophobic interactions tend to generate positive curvature (bending toward the membrane interior), while electrostatic interactions with anionic headgroups can generate negative curvature (bending toward the exterior solution). nih.gov The ability of a peptide to induce both types of curvature stress simultaneously is believed to be fundamental to its ability to destabilize the membrane and form pores. nih.gov Furthermore, lipids with an intrinsic negative curvature, such as phosphatidylethanolamine (B1630911) (PE), can reduce lipid packing and increase membrane fluidity, which may facilitate peptide insertion and subsequent membrane disruption. mdpi.com

Intracellular Targets and Pathways (Non-Human)

While the primary mechanism of action for the majority of antimicrobial peptides, including ranatuerins, is the disruption of the cell membrane, some peptides are known to translocate across the membrane without causing immediate lysis and act on intracellular targets. mdpi.comimrpress.commdpi.com This can involve interfering with essential cellular processes. mdpi.com

For certain non-lytic antimicrobial peptides, once inside the cell, a key mechanism of action is the inhibition of nucleic acid synthesis. mdpi.commdpi.com These peptides can bind directly to DNA and/or RNA, disrupting their structure and function and thereby halting replication, transcription, and translation. mdpi.commdpi.com A well-studied example is Buforin II, which translocates across the membrane and exerts its antimicrobial effect by binding to both DNA and RNA. mdpi.com While this represents a known pathway for some AMPs, the primary activity of this compound is considered to be its lytic action on the cell membrane, and direct evidence of its interference with nucleic acid synthesis is not extensively documented. semanticscholar.org

Another intracellular pathway targeted by some antimicrobial peptides is the inhibition of protein synthesis or the modulation of essential enzyme activity. mdpi.commdpi.com Peptides can achieve this by directly targeting the ribosome or by inhibiting enzymes crucial for metabolic pathways. mdpi.com For instance, the proline-rich peptides PR-39 and bac7 are known to enter bacterial cells and inhibit protein synthesis. mdpi.com Other peptides, such as Microcin B17, act by inhibiting key enzymes like DNA gyrase, which is essential for DNA replication. mdpi.com The modulation of histidyl-tRNA synthetase, an enzyme critical for protein synthesis, is another potential target for therapeutic compounds. patsnap.com As with nucleic acid interference, specific studies demonstrating that this compound modulates protein synthesis or enzyme activity as a primary mechanism are limited, with its membrane-disrupting properties being the most established mode of action. vulcanchem.comnih.gov

Apoptosis Induction in Non-Human Cells (e.g., Caspase Activation, Phosphatidylserine (B164497) Exposure)

The cytotoxic activity of ranatuerin family peptides extends to inducing programmed cell death, or apoptosis, in non-human cells, particularly cancer cell lines. While direct studies on this compound are limited, research on the highly homologous peptide Ranatuerin-2PLx provides significant insights into these mechanisms. The process involves key hallmarks of apoptosis, including the externalization of phosphatidylserine (PS) and the activation of effector caspases.

One of the earliest signs of apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. Studies on the prostate cancer cell line PC-3 treated with Ranatuerin-2PLx demonstrated this effect. After a six-hour incubation period, significant PS exposure was observed on the cell membrane, detected via binding with Annexin V-FITC. nih.gov This externalization of anionic phospholipids on the cancer cell surface is a critical step, potentially increasing the affinity for the cationic peptide and marking the cell for apoptosis. nih.govportlandpress.com It is noteworthy that many tumor cells exhibit higher-than-normal baseline levels of exposed PS even in a non-apoptotic state, which may contribute to the selective targeting by cationic antimicrobial peptides. nih.gov

Following the initial membrane events, the apoptotic cascade proceeds through the activation of caspases, which are a family of proteases that execute cell death. In PC-3 cells treated with Ranatuerin-2PLx, a significant activation of Caspase-3 was measured after a 6-hour treatment at a 5 µM concentration. nih.gov Caspase-3 is a key effector caspase, responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis. mdpi.com The activation of Caspase-3 suggests that the peptide triggers an intracellular signaling pathway culminating in programmed cell death. nih.gov This mechanism, observed in a closely related ranatuerin, is likely a primary mode of anticancer action for this compound.

PeptideCell LineObserved EffectTimeframeKey FindingsReference
Ranatuerin-2PLxPC-3 (Human Prostate Cancer)Phosphatidylserine (PS) Exposure6 hoursEarly indication of apoptosis initiation. nih.gov
Ranatuerin-2PLxPC-3 (Human Prostate Cancer)Caspase-3 Activation6 hoursConfirms induction of the execution phase of apoptosis. nih.gov

Receptor-Mediated Interactions (Non-Human)

While the primary mechanism of many antimicrobial peptides involves direct membrane disruption, some also engage in receptor-mediated interactions to exert their biological effects.

Binding to Specific Surface Receptors (if applicable, non-human context)

Currently, there is no definitive evidence identifying a specific cell surface receptor for this compound. However, research into other antimicrobial peptides (AMPs) and related ranatuerins allows for informed speculation on potential interactions. Cell-surface receptors are proteins anchored in the membrane that bind to external ligands, initiating a cellular response without the ligand needing to enter the cell. khanacademy.org

It has been proposed that some cationic peptides may interact with specific receptors to trigger apoptosis. One possibility is that Ranatuerin-2PLx, and by extension this compound, could bind to cell-surface death receptors such as CD95, DR4, or DR5, acting as a pro-apoptotic ligand to initiate the extrinsic apoptosis pathway. portlandpress.com Furthermore, studies on other classes of AMPs have shown specific receptor binding. For instance, the antimicrobial peptides retrocyclin and protegrin activate human mast cells by binding to the Mas-related G protein-coupled receptor MrgX2. oncotarget.com While this demonstrates the capacity for AMPs to act through specific receptors, it remains to be determined if this compound utilizes such a mechanism.

Activation of Intracellular Signaling Cascades (non-human context)

The binding of a ligand to a cell surface receptor typically activates intracellular signaling cascades that transmit the signal within the cell, leading to a specific response. nih.gov In the context of this compound, even without a confirmed receptor, its interaction with the cell membrane can trigger signaling events.

The activation of Caspase-3, as seen with Ranatuerin-2PLx, is a clear indicator of an active intracellular signaling cascade leading to apoptosis. nih.govmdpi.com This cascade can be initiated through various means. One hypothesis suggests that the binding of cationic peptides to acidic phospholipids on the cancer cell membrane can create peptide-lipid domains. portlandpress.com These domains might alter the localization and activity of signaling proteins, such as K-ras, effectively restoring apoptotic signaling pathways that are often suppressed in malignant cells. portlandpress.com Other AMPs have been shown to initiate distinct signaling cascades; for example, human β-defensin 3 (hBD-3) can induce STAT1 tyrosine phosphorylation in T-cells, demonstrating that these peptides can trigger specific, lineage-dependent signaling pathways. nih.gov The precise signaling network activated by this compound in non-human cells is an area requiring further investigation but is fundamentally linked to its ability to induce apoptosis.

Non-Specific Mechanisms of Action

The most extensively documented mechanism of action for this compound and related antimicrobial peptides is their non-specific interaction with and disruption of cellular membranes. nih.govvulcanchem.com This membranolytic activity is relatively non-selective in its fundamental mechanism, which is why bacterial resistance to these peptides is rare. biorxiv.org The process is primarily driven by electrostatic and hydrophobic interactions between the cationic, amphipathic peptide and the anionic components of microbial or cancer cell membranes. biorxiv.orgimrpress.com

The initial step involves the electrostatic attraction of the positively charged peptide to the negatively charged cell surface. nih.gov Upon reaching a threshold concentration at the membrane surface, the peptide inserts itself into the lipid bilayer, leading to permeabilization and loss of integrity through one of several proposed models. biorxiv.orgnih.gov Structural studies of this compound have revealed that it adopts a defined helix-turn-helix conformation in membrane-mimicking environments, a structural arrangement that is crucial for its membrane-disrupting functions. vulcanchem.com

Three principal models describe the non-specific membrane disruption by helical AMPs:

Barrel-Stave Model : Peptides insert perpendicularly into the membrane, with their hydrophobic regions facing the lipid tails and their hydrophilic regions lining a central aqueous pore. This arrangement resembles the staves of a barrel, creating a stable transmembrane channel that allows the unregulated passage of ions and water, leading to cell death. nih.gov

Toroidal Pore Model : Peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet. This creates a "toroidal" pore where the channel is lined by both the peptides and the head groups of the lipid molecules. nih.govresearchgate.net

Carpet Model : Peptides accumulate on the surface of the membrane, parallel to the lipid head groups, forming a "carpet-like" layer. nih.gov Once a critical concentration is reached, this carpet disrupts the membrane's curvature and solubilizes it in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane without forming discrete pores. biorxiv.orgnih.gov

Beyond direct membrane lysis, some AMPs may exert non-specific effects by translocating across the membrane and interacting with various intracellular components. These actions can include the inhibition of DNA, RNA, and protein synthesis, or the disruption of enzymatic activities, contributing to cell death. imrpress.comnih.gov

Mechanism ModelDescriptionPeptide OrientationOutcomeReference
Barrel-StavePeptides aggregate and insert into the membrane to form a pore with a hydrophilic core.Perpendicular to membraneFormation of stable transmembrane channels. nih.gov
Toroidal PorePeptides and lipid head groups together form the lining of a pore, causing membrane bending.Perpendicular to membraneFormation of transient, water-filled pores. nih.govresearchgate.net
CarpetPeptides coat the membrane surface and disrupt it in a detergent-like manner.Parallel to membraneMembrane dissolution and micelle formation. biorxiv.orgnih.gov

Compound and Protein List

NameTypeDescription
This compoundPeptideAntimicrobial peptide from the Cascades frog, Rana cascadae.
Ranatuerin-2PLxPeptideAntimicrobial peptide from the pickerel frog, Rana palustris.
Phosphatidylserine (PS)LipidAnionic phospholipid component of cell membranes.
Annexin V-FITCReagentFluorescently-labeled protein used to detect exposed phosphatidylserine.
Caspase-3Enzyme (Protease)An effector caspase crucial for the execution of apoptosis.
CD95 (Fas)Protein (Receptor)A transmembrane protein that acts as a death receptor.
DR4 / DR5Protein (Receptor)Death receptors that are part of the TNF-receptor superfamily.
ProtegrinPeptideAn antimicrobial peptide found in porcine leukocytes.
RetrocyclinPeptideA theta-defensin antimicrobial peptide.
MrgX2Protein (Receptor)Mas-related G protein-coupled receptor involved in mast cell activation.
K-rasProtein (Enzyme)A GTPase involved in signal transduction and cell proliferation.
human β-defensin 3 (hBD-3)PeptideA human antimicrobial peptide with immunomodulatory functions.
STAT1Protein (Transcription Factor)Signal transducer and activator of transcription 1, involved in cytokine signaling.

Biological Activities and Functional Characterization of Ranatuerin 2csa in in Vitro and Non Human in Vivo Models

Antimicrobial Activity Profile

Ranatuerin-2CSa exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of both bacteria and fungi. nih.govmdpi.comresearchgate.net This wide-ranging efficacy makes it a subject of interest for the development of new antimicrobial therapies.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

The peptide has shown potent inhibitory action against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comresearchgate.net Gram-positive bacteria possess a thick peptidoglycan cell wall and lack an outer membrane, while Gram-negative bacteria have a thin peptidoglycan wall surrounded by an outer membrane. medicalnewstoday.com

Notably, this compound is effective against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.govmdpi.comresearchgate.net Research has also highlighted its activity against methicillin-resistant Staphylococcus aureus (MRSA), a strain known for its resistance to conventional antibiotics. core.ac.uk

Antifungal Activity Against Yeast and Filamentous Fungi

In addition to its antibacterial properties, this compound has demonstrated antifungal capabilities. Studies have shown its effectiveness against the yeast Candida albicans, a common opportunistic human pathogen. core.ac.ukbioone.org The ability of this compound to combat fungal infections further broadens its potential therapeutic applications. nih.gov

Quantitative Assessment of Inhibitory and Bactericidal Concentrations (MIC, MBC)

The potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in the death of 99.9% of the bacteria. microbe-investigations.com

For this compound, the MIC has been determined for several key pathogens. Against Escherichia coli, the MIC is 5 µM, and against Staphylococcus aureus, it is 10 µM. nih.govmdpi.comresearchgate.net For the resistant strain MRSA, the MIC has been reported as 2.5 µM. core.ac.uk Against the fungus Candida albicans, the MIC is ≤10 μM. core.ac.uk

MicroorganismGram TypeMIC (µM)Source
Escherichia coliGram-Negative5 nih.govmdpi.comresearchgate.net
Staphylococcus aureusGram-Positive10 nih.govmdpi.comresearchgate.net
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-Positive2.5 core.ac.uk
Candida albicansFungus≤10 core.ac.uk

Anti-biofilm Activities

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to eradicate and exhibit high resistance to antibiotics. nih.govmdpi.com Ranatuerin peptides have demonstrated the ability to both prevent the formation of and destroy established biofilms. nih.gov

Inhibition of Biofilm Formation (MBIC)

The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm. nih.gov While specific MBIC values for this compound are not detailed in the provided search results, related ranatuerin peptides have shown significant activity in preventing biofilm formation by pathogens such as Staphylococcus aureus and Escherichia coli. nih.gov

Antiproliferative Activity in Cancer Cell Lines (Non-Human)

The peptide this compound, and its analogues, have demonstrated notable antiproliferative activity against various cancer cell lines. This activity is a key area of research, suggesting the potential for these peptides as templates for novel anticancer drug development. nih.gov

Cell Viability and Growth Inhibition Assays (e.g., MTT, LDH)

The antiproliferative effects of ranatuerin peptides are commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays. nih.govudg.mx The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells, while the LDH assay quantifies the release of LDH from damaged cells, an indicator of cytotoxicity. scielo.brplos.orgresearchgate.net

For instance, the analogue Ranatuerin-2PLx, when tested against a panel of five human cancer cell lines, exhibited a dose-dependent inhibitory effect. nih.gov The half-maximal inhibitory concentrations (IC50) for Ranatuerin-2PLx ranged from 5.79 to 20.19 µM, indicating potent activity against these cell lines. nih.gov In contrast, its impact on the normal human microvessel endothelial cell line (HMEC-1) was significantly less potent, with an IC50 of 79.50 µM, suggesting a degree of selectivity for cancer cells. nih.gov

A study on the analogue R2PLx demonstrated its effect on PC-3 prostate cancer cells using both MTT and LDH assays. The results indicated that the antiproliferative mechanism was not primarily due to the disruption of plasma membrane integrity. portlandpress.com

Interactive Data Table: Antiproliferative Activity of Ranatuerin-2PLx

Cell Line Cancer Type IC50 (µM)
H157 Non-small cell lung cancer Data Not Found
MDA-MB-435S Melanocyte Data Not Found
PC-3 Human prostate carcinoma 5.79 - 20.19
U251MG Human glioblastoma astrocytoma Data Not Found
MCF-7 Human breast cancer Data Not Found

Morphological Changes and Cell Cycle Perturbations

Exposure of cancer cells to ranatuerin peptides can induce significant morphological changes indicative of apoptosis, or programmed cell death. nih.gov These changes often include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.

In the case of PC-3 cells treated with Ranatuerin-2PLx, Annexin V-FITC/PI staining revealed key apoptotic events. After 6 hours of treatment, the exposure of phosphatidylserine (B164497) on the outer cell membrane was observed. Following a 24-hour incubation, a majority of the cells were stained by both Annexin V-FITC and propidium (B1200493) iodide, confirming that the antiproliferative effects are mediated through an apoptotic pathway. portlandpress.com Furthermore, the activation of caspase-3, a key executioner caspase in apoptosis, was observed at a peptide concentration of 5 µM. researchgate.net

The cell cycle, a series of events leading to cell division and duplication, is a common target for anticancer agents. thermofisher.com It is comprised of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). thermofisher.com Perturbations in the cell cycle, such as arrest at a specific phase, can prevent cancer cell proliferation. While the direct effects of this compound on the cell cycle have not been extensively detailed, the induction of apoptosis suggests an indirect influence on the cell's progression through its life cycle. nih.govnih.gov

In Vivo Efficacy in Non-Human Animal Models

The therapeutic potential of ranatuerin peptides has been further investigated in non-human animal models of infection. nih.gov These studies provide crucial insights into the peptide's efficacy in a complex biological system.

Infection Models (e.g., S. aureus-infected larvae)

In vivo studies have utilized models such as Staphylococcus aureus (S. aureus)-infected larvae and murine models to evaluate the anti-infective properties of ranatuerin analogues. nih.govfrontiersin.org For example, a study involving a methicillin-resistant S. aureus (MRSA)-infected waxworm model demonstrated the in vivo efficacy of the rationally designed peptide [Lys4,19, Leu20]R2AW(1-22)-NH2. nih.gov Another study used a mouse model of back skin infection to assess the antibacterial activity of a hybrid peptide, S2, which incorporates features of ranatuerin. frontiersin.org

Assessment of Peptide Efficacy and Pathogen Load Reduction

In these infection models, the efficacy of the peptide is typically determined by measuring the reduction in the pathogen load. In the mouse skin infection model, tissues from the infected site were homogenized and plated to count the number of colony-forming units (CFU) after treatment. frontiersin.org The results showed that the hybrid peptide S2 exhibited significant treatment efficacy against the S. aureus subcutaneous infection. frontiersin.org

Similarly, a study on the peptide ranalexin, in combination with lysostaphin, demonstrated a significant reduction in MRSA burden in both a rabbit wound infection model (approximately 3.5 log10 CFU reduction) and a mouse systemic infection model (approximately 1 log10 CFU/g reduction in kidney burden). nih.gov These findings highlight the potential of ranatuerin-like peptides to effectively combat bacterial infections in vivo.

Interactive Data Table: In Vivo Efficacy of Ranalexin against MRSA

Animal Model Infection Type Treatment Pathogen Load Reduction
Rabbit Wound Infection Ranalexin + Lysostaphin ~3.5 log10 CFU

Pharmacokinetic and Pharmacodynamic Considerations in Non-Human Systems (if applicable)

Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion, while pharmacodynamics (PD) describes what the drug does to the body. bioagilytix.com Understanding the PK/PD relationship is crucial for the development of any therapeutic agent. tga.gov.aunih.gov

For therapeutic peptides like this compound, their inherent nature presents unique PK challenges. Unmodified peptides often have short plasma half-lives due to proteolytic degradation. nih.gov They are typically administered via injection as their oral bioavailability is limited. nih.gov The distribution is mainly driven by diffusion, and their volume of distribution is often not much larger than the extracellular fluid volume. nih.gov Elimination occurs through proteolytic degradation throughout the body and renal filtration. nih.gov

While specific PK/PD data for this compound in non-human models is not extensively available in the provided context, the general principles of peptide pharmacokinetics apply. nih.gov Strategies to improve the PK properties of therapeutic peptides, such as amino acid substitutions and other modifications, are active areas of research to enhance their stability and efficacy. nih.gov The development of population PK (POPPK) models is essential for predicting human exposures and for analyzing exposure-response relationships. tga.gov.au

Structure Activity Relationship Sar Studies of Ranatuerin 2csa and Its Analogs

Correlation Between Primary Sequence and Biological Potency

Ranatuerin-2CSa and related peptides feature conserved domains that are critical to their function. The N-terminal region typically forms an amphipathic α-helix, which is the primary structure responsible for interacting with and disrupting microbial membranes. mdpi.comsemanticscholar.org This helical domain allows the peptide to insert into the lipid bilayer, leading to membrane permeabilization and cell death. mdpi.com

The primary sequence of this compound is GILSSFKGVAKGVAKDLAGKLLETLKCKITGC. nih.govproteopedia.org Studies on analogs have shown that single amino acid substitutions can dramatically alter biological activity, highlighting the sensitivity of the peptide's function to its sequence. uq.edu.au

Table 1: Key Domains of this compound and their Functions

Domain Sequence/Residues Primary Function Citations
N-terminal α-helix Residues I(2)-L(21) Membrane interaction and disruption mdpi.comnih.gov

Two of the most critical physicochemical parameters governing the activity of this compound and other AMPs are net positive charge and hydrophobicity. researchgate.netimrpress.com A net positive charge is crucial for the initial electrostatic attraction of the peptide to the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. imrpress.commdpi.com Increasing the net positive charge, often through the substitution of neutral or acidic residues with basic ones like lysine (B10760008), can enhance this initial binding and thereby increase antimicrobial potency. mdpi.commdpi.com

Hydrophobicity, contributed by nonpolar amino acid residues, is essential for the peptide's ability to insert into and disrupt the hydrophobic core of the lipid bilayer. imrpress.com The balance between hydrophobicity and charge is delicate. While increased hydrophobicity can lead to stronger antimicrobial action, it is also often associated with increased toxicity toward host cells, such as red blood cells (hemolytic activity). researchgate.net An optimal balance is required to maintain selective toxicity against microbes. mdpi.com The primary sequences of ranatuerin peptides are diverse, but they are commonly cationic and hydrophobic. nih.gov The strategic manipulation of both net charge and hydrophobicity is a key approach in designing ranatuerin analogs with improved therapeutic indices. researchgate.netmdpi.com

Table 2: Physicochemical Properties of this compound vs. an Optimized Analog

Peptide Sequence Net Charge Hydrophobicity (%) Key Finding Citations
This compound GILSSFKGVAKGVAKDLAGKLLETLKCKITGC +4 46.88 Potent antimicrobial activity but with notable hemolytic activity. nih.govnih.gov

Relationship Between Secondary/Tertiary Structure and Activity

While the primary sequence dictates the potential for biological activity, the actual function of this compound is expressed through its three-dimensional structure, which it adopts upon interacting with a membrane environment.

A defining characteristic of this compound's mechanism of action is its transition from an unstructured state in aqueous solution to a defined secondary structure in a membrane-mimetic environment. nih.govproteopedia.org In environments like 50% trifluoroethanol (TFE) or in the presence of lipid micelles, which mimic the hydrophobicity of a cell membrane, ranatuerins adopt an α-helical conformation. nih.govmdpi.com This induced structure is crucial for its function. imrpress.com

Crucially, this α-helix is amphipathic, meaning it has a segregated distribution of hydrophobic and hydrophilic (including charged) residues. nih.govimrpress.combiorxiv.org One face of the helix is predominantly composed of hydrophobic amino acids, which interact with the lipid core of the membrane, while the opposite face presents hydrophilic and positively charged residues to the solvent or the phospholipid head groups. imrpress.comresearchgate.net This amphipathic nature is a prerequisite for the lytic activity of most frog skin AMPs and is central to the models of membrane disruption, such as the "barrel-stave" or "toroidal pore" models. imrpress.combiorxiv.org

The structure of this compound is not a simple, rigid rod. NMR studies have revealed a more complex conformation, characterized as a full-length helix-turn-helix motif. nih.govproteopedia.org Specifically, in a TFE-water mixture, the structure consists of helical segments from residues I(2) to L(21) and K(26) to T(30), separated by a turn region around L(22) to L(25). nih.govproteopedia.org Other ranatuerin-like peptides are also known to possess two helical domains disrupted by a turn structure, which can be induced by residues like glycine (B1666218) or threonine that break the helical continuity. mdpi.com

This structural flexibility, including kinks or bends, is significant for the peptide's interaction with and disruption of the membrane. mdpi.comuq.edu.au The curvature of the peptide can influence how it lies on or inserts into the membrane, potentially facilitating membrane thinning and the induction of positive curvature strain, which can lead to pore formation. imrpress.comnih.gov The ability of the peptide to adapt its conformation to different membrane environments is a key aspect of its biological activity. researchgate.net

Rational Design Principles Derived from SAR Investigations

The knowledge gained from SAR studies provides a clear framework for the rational design of novel peptide therapeutics based on the this compound scaffold. mdpi.comnih.gov The goal is to create analogs with enhanced antimicrobial potency, broader spectrum of activity, and reduced toxicity to mammalian cells. proteopedia.org

Key principles for rational design include:

Modulating Charge and Hydrophobicity: Systematically substituting amino acids to increase net positive charge can enhance attraction to bacterial membranes. Concurrently, hydrophobicity can be fine-tuned to maximize membrane disruption while minimizing hemolysis. mdpi.comnih.gov For example, replacing acidic residues with lysine and adjusting hydrophobic residues has proven effective. nih.govmdpi.com

Truncation to the Active Core: Since studies have shown that the C-terminal Rana box may not be essential for the antibacterial activity of some ranatuerins, truncated analogs lacking this domain can be designed. mdpi.comnih.gov This not only helps to pinpoint the core bioactive region but also reduces the cost of peptide synthesis, making them more viable as therapeutic candidates. mdpi.com

Stabilizing the α-Helical Structure: While flexibility is important, stabilizing the amphipathic α-helical structure is a key goal. This can be achieved through strategic amino acid substitutions that promote helicity. mdpi.com

Hybrid Peptide Design: Combining structural motifs or key sequences from different potent AMPs is another strategy to engineer novel peptides with superior properties. nih.gov

These rational design approaches, guided by a deep understanding of the structure-activity relationships of peptides like this compound, are essential for developing the next generation of antimicrobial agents. nih.govnih.gov

Enhancing Antimicrobial Activity

The antimicrobial efficacy of ranatuerin-family peptides is closely linked to their primary sequence, cationicity, and conformational flexibility. Modifications to these properties can significantly enhance their activity against a broad spectrum of pathogens.

A key structural feature in many ranatuerin peptides is the C-terminal "rana box," a disulfide-bridged cyclic domain. nih.gov The importance of this domain to the peptide's bioactivity can be variable. nih.gov For instance, studies on the related peptide Ranatuerin-2PLx have shown that the complete removal of the rana box (analog R2PLx-22) leads to a decrease in α-helical content and a reduction in antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. nih.gov This suggests that the rana box helps maintain a conformation optimal for antimicrobial action. nih.govcore.ac.uk

Furthermore, the net positive charge, or cationicity, within the rana box is critical. Replacing a key lysine residue to remove the positive charge within the loop (analog S⁻²⁴-R2PLx) dramatically impairs antibacterial effects. nih.gov This highlights that both the structural integrity provided by the cyclic domain and the electrostatic interactions mediated by its cationic residues are crucial for potent antimicrobial function. These findings indicate that strategies to enhance antimicrobial activity could involve optimizing the amino acid composition of the rana box to increase cationicity while preserving the essential helical structure.

Table 1: Antimicrobial Activity (MIC, µM) of Ranatuerin-2PLx and its Analogs

Data sourced from a study on Ranatuerin-2PLx, a member of the ranatuerin-2 (B1576050) family. nih.gov

Modulating Specific Biological Activities

A significant challenge in the therapeutic development of antimicrobial peptides is their potential toxicity to host cells, often manifested as hemolytic activity (lysis of red blood cells) or general cytotoxicity. vulcanchem.comproteopedia.org this compound itself exhibits potent activity against E. coli (MIC = 5 µM) and S. aureus (MIC = 10 µM), but also displays moderate hemolytic activity (LC₅₀ = 160 µM). researchgate.netnih.gov Therefore, a primary goal of SAR studies is to design analogs with a higher therapeutic index, meaning high antimicrobial potency but low host cell toxicity.

Structural modifications can selectively reduce these unwanted side effects. For example, while the wild-type Ranatuerin-2PLx shows moderate hemolytic effects, its analogs with a deleted rana box (R2PLx-22) or reduced cationicity (S⁻²⁴-R2PLx) exhibit significantly lower hemolytic activity. nih.gov This demonstrates that the same structural features contributing to potent antimicrobial action also play a role in lysing mammalian cells. By removing the rana box, the peptide's toxicity towards normal mammalian cells is greatly diminished. nih.gov

Similarly, these modifications also impact other biological activities, such as antiproliferative effects on cancer cells. Ranatuerin-2PLx was found to inhibit the proliferation of several human cancer cell lines. nih.gov However, both the deletion of the rana box and the reduction of its positive charge dramatically reduced this antiproliferative potency, indicating that the C-terminal loop is critical for this activity as well. nih.gov This suggests a shared structural basis for the peptide's antimicrobial, hemolytic, and antiproliferative actions. These findings open up the possibility of fine-tuning the peptide's structure to favor one activity over another, for instance, by creating analogs that retain high antimicrobial efficacy while minimizing hemolytic and cytotoxic properties.

Table 2: Biological Activities of this compound and Ranatuerin-2PLx Analogs

Data for this compound sourced from Subasinghage et al., 2008. nih.gov Data for R2PLx and its analogs sourced from a study by Xi et al., 2018. nih.gov

Interactions of Ranatuerin 2csa with Biological Systems Beyond Direct Targeting

Interaction with Host Macromolecules (Non-Human)

Scientific literature available through extensive searches does not provide specific data on the interaction of Ranatuerin-2CSa with non-human host macromolecules. The broader class of host defense peptides (HDPs) is known to interact with various biological molecules, which can influence their stability, distribution, and activity. However, specific studies quantifying these interactions for this compound are not presently available.

Binding to Serum Proteins or Other Biological Ligands

There is no specific published research detailing the binding affinity or kinetics of this compound with non-human serum proteins (e.g., bovine serum albumin) or other biological ligands. Such studies are crucial for understanding a peptide's pharmacokinetic profile, but this information has not been specifically determined for this compound.

Modulatory Effects on Host Enzymes or Receptors (non-human context)

Currently, there is a lack of specific data on the modulatory effects of this compound on any particular non-human host enzymes or receptors. While some antimicrobial peptides can inhibit or modulate host cellular machinery, no such specific activity has been documented for this compound.

Immunomodulatory Effects (Non-Human)

Amphibian antimicrobial peptides, including those in the ranatuerin family, are recognized for having potential immunomodulatory properties in addition to their direct antimicrobial action. nih.gov These effects are a key aspect of the innate immune system. However, detailed functional studies and quantitative data for this compound are limited.

Influence on Innate Immune Responses (e.g., cytokine expression in cell lines)

There are no specific studies available that measure the direct influence of this compound on innate immune responses in non-human cell lines, such as the induction or suppression of specific cytokines (e.g., TNF-α, interleukins). While it is a member of a class of peptides known for such activities, the specific cytokine profile induced by this compound has not been characterized.

Potential for Synergistic Effects with Host Defense Mechanisms

The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is important in host defense. It is known that different host defense peptides can act synergistically with each other or with other components of the immune system. However, there is no specific research demonstrating or quantifying any synergistic effects between this compound and other non-human host defense mechanisms.

Advanced Analytical and Characterization Methodologies for Ranatuerin 2csa Research

High-Resolution Mass Spectrometry for Isotopic Analysis and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the detailed characterization of synthetic and naturally isolated peptides like Ranatuerin-2CSa. It provides highly accurate mass measurements, which are crucial for confirming the elemental composition and verifying the identity of the peptide. if-pan.krakow.pl

Purity Assessment: Following synthesis and purification, typically by methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), HRMS is employed to confirm the purity of the this compound sample. mdpi.comnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) can determine the molecular weight with high precision. ustc.edu.cnlcms.cz This allows for the detection of impurities, such as deletion sequences, incompletely removed protecting groups, or by-products from the synthesis process. digitellinc.com The purity of synthetic peptides is critical, and methods combining liquid chromatography with mass spectrometry (LC-MS) are standard for this purpose. if-pan.krakow.pldigitellinc.com For synthetic peptides, a purity level of >95% is often required for biological assays, which is confirmed by the mass spectrometer detecting a single predominant molecular ion corresponding to the target peptide. mdpi.com

Isotopic Analysis: HRMS can resolve the isotopic distribution of a peptide, which arises from the natural abundance of isotopes like ¹³C, ¹⁵N, and ³⁴S. The experimentally observed isotopic pattern can be compared with the theoretical pattern calculated from the peptide's elemental formula (C₁₄₁H₂₄₅N₃₇O₃₉S₂ for this compound). A close match between the experimental and theoretical isotopic patterns provides high confidence in the peptide's identity. lcms.cz Furthermore, stable isotope labeling, where peptides are synthesized using amino acids enriched with heavy isotopes (e.g., ¹³C, ¹⁵N), can be used in quantitative studies. LC-HRMS can then be used to determine the efficiency of this isotopic labeling. lcms.cz While specific isotopic analysis studies on this compound are not prominently documented, this methodology is standard in modern peptide characterization. if-pan.krakow.pl

PropertyDescriptionValue / MethodReference
Amino Acid SequenceThe primary structure of the peptide.GILSSFKGVAKGVAKDLAGKLLETLKCKITGC nih.govnih.gov
Molecular FormulaThe elemental composition of the peptide.C₁₄₁H₂₄₅N₃₇O₃₉S₂Calculated
Theoretical Molecular Weight (Monoisotopic)The calculated mass using the most abundant isotopes.3218.72 DaCalculated
Molecular Weight DeterminationExperimental confirmation of peptide mass. A related peptide, Ranatuerin-2Ca, was determined to have a mass of 3156.4 Da.Electrospray Mass Spectrometry uniprot.org
Purification MethodMethod used to isolate the peptide to a high degree of purity.Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) mdpi.comelkhornsloughctp.org
Purity ConfirmationTechnique to verify the purity post-purification.Mass Spectrometry (e.g., MALDI-TOF, LC-MS) nih.gov

Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Metabolite profiling using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful approach to study the biotransformation and degradation of a compound in a biological system. mdpi.com This involves introducing the compound to a biological matrix (e.g., plasma, cell culture) and monitoring the appearance of metabolites over time.

For this compound, this methodology would be applicable to understand its stability and degradation pathways in physiological environments, which is a critical aspect for any potential therapeutic agent. Peptides are susceptible to degradation by proteases, and identifying the resulting fragments (metabolites) can inform strategies to improve stability, such as amino acid substitutions or chemical modifications. vulcanchem.com

Currently, there is no specific research published on the metabolic profiling of this compound. Therefore, the application of LC-MS/MS in this context remains a prospective area of investigation. Such a study would involve incubating this compound in relevant biological media, followed by extraction and analysis of the samples by LC-MS/MS to identify and quantify any resulting peptide fragments.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat changes associated with molecular interactions. mdpi.comtainstruments.com It is the gold standard for determining the complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (Kₐ), dissociation constant (K₋), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. tainstruments.comnih.gov

In the context of this compound, ITC is an ideal method to quantify its binding to model bacterial membranes (e.g., large unilamellar vesicles, LUVs) composed of various phospholipids (B1166683). This helps to understand the driving forces behind its membrane interaction. For instance, by using vesicles of different lipid compositions (e.g., zwitterionic vs. anionic), ITC can reveal the contribution of electrostatic and hydrophobic interactions to the binding process. nih.gov

Although no specific ITC studies have been published for this compound, research on other antimicrobial peptides provides a clear framework. usfca.edu For many peptides, binding to anionic membranes (mimicking bacterial membranes) is an exothermic process driven by both favorable enthalpy and entropy changes. nih.gov The table below presents representative thermodynamic data that could be expected from an ITC analysis of a similar antimicrobial peptide binding to model membranes.

Representative Thermodynamic Data for Antimicrobial Peptide-Membrane Binding via ITC
Model Membrane (LUVs)Binding Affinity (Kₐ, M⁻¹)Dissociation Constant (K₋, µM)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)Stoichiometry (n, Peptide:Lipid)
POPC (Zwitterionic)1.2 x 10⁵8.3-2.5+4.51:50
POPC/POPG (7:3, Anionic)3.8 x 10⁶0.26-6.8+2.21:25

This data is illustrative, based on studies of other antimicrobial peptides nih.gov, and does not represent direct experimental results for this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to study biomolecular interactions. nih.gov It provides detailed kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (k₋), from which the equilibrium dissociation constant (K₋) can be calculated (K₋ = k₋/kₐ). synchrotron-soleil.frresearchgate.net

For this compound, SPR would be used to characterize its binding kinetics to immobilized targets, such as lipid bilayers mimicking bacterial membranes or specific molecular components like lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govuit.no In a typical experiment, a model membrane is created on an SPR sensor chip, and the peptide is flowed over the surface at various concentrations. The binding is monitored in real-time as a change in the SPR signal. nih.gov

While specific SPR data for this compound is not available, studies on similar cyclic antimicrobial peptides interacting with bacterial outer membrane vesicles or model membranes have been performed. uit.nobiorxiv.org These studies reveal that binding is often characterized by a fast association rate and a slow dissociation rate, consistent with strong binding to the bacterial surface. nih.govnih.gov

Representative Kinetic Data for Antimicrobial Peptide-Membrane Interaction via SPR
Analyte (Peptide)Ligand (Immobilized on Chip)kₐ (M⁻¹s⁻¹)k₋ (s⁻¹)K₋ (nM)
Cationic AMPAnionic Liposomes (POPC/POPG)2.5 x 10⁵8.1 x 10⁻⁴3.2
Cationic AMPLPS from E. coli1.7 x 10⁴5.2 x 10⁻³305

This data is illustrative, based on studies of other antimicrobial peptides nih.govnih.gov, and does not represent direct experimental results for this compound.

Atomic Force Microscopy (AFM) for Membrane Disruption Visualization

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of surfaces at the nanometer scale. ucl.ac.uk In the study of antimicrobial peptides, AFM is uniquely powerful for directly observing the physical changes they induce in model lipid bilayers, such as supported lipid bilayers (SLBs). nih.govnih.gov This technique can be performed in liquid under near-physiological conditions, providing real-time visualization of membrane disruption processes. ucl.ac.uk

When applied to this compound, AFM could visualize the peptide's mechanism of action on bacterial membrane mimics. Based on its structure and the mechanisms of similar peptides, this compound is expected to disrupt membranes. nih.govvulcanchem.com AFM can distinguish between different disruption models, such as the formation of discrete pores ("barrel-stave" or "toroidal pore" models) or a more generalized disruption of the bilayer ("carpet" model), which can involve membrane thinning, erosion, or micellization. ucl.ac.ukucl.ac.ukfrontiersin.org

Although no specific AFM studies on this compound have been published, extensive research on other antimicrobial peptides shows the potential of this technique. mdpi.com For example, AFM has been used to observe peptide-induced pore formation, localized membrane thinning, and the complete disintegration of lipid bilayers at high peptide concentrations. mdpi.comucl.ac.uk

Potential Observations of this compound Action on Supported Lipid Bilayers via AFM
Peptide ConcentrationExpected ObservationInferred MechanismReference (Analogous Systems)
Low (Sub-MIC)Peptide binding, slight surface roughening, or localized membrane thinning.Initial peptide accumulation and membrane perturbation. ucl.ac.uk
At MICFormation of distinct pores or defects, membrane edge destabilization.Pore formation (toroidal or barrel-stave) or carpet-like disruption. mdpi.comucl.ac.uk
High (Supra-MIC)Widespread bilayer disruption, erosion, and formation of lipid-peptide micelles.Detergent-like membrane solubilization. mdpi.comucl.ac.uk

Advanced Imaging Techniques for Cellular Localization (non-human cell lines)

To fully understand the mechanism of action of an antimicrobial peptide, it is crucial to determine its location within the target cell. Advanced imaging techniques, particularly high-resolution fluorescence microscopy, are used to visualize the subcellular localization of peptides in non-human cell lines, such as bacteria. nih.gov

For these studies, this compound would typically be labeled with a fluorescent dye (e.g., FITC, Cy3). The labeled peptide is then incubated with bacterial cells (E. coli or S. aureus, for example). nih.gov Live-cell fluorescence microscopy can then be used to track the peptide in real-time. nih.gov This can reveal whether the peptide remains on the cell membrane, penetrates the cytoplasm, or targets specific intracellular components like DNA. synchrotron-soleil.frarxiv.org These observations are critical for distinguishing between a purely membrane-disruptive mechanism and one that also involves intracellular targets. frontiersin.org

While specific cellular localization studies for this compound have not been reported, the methodology is well-established. nih.goveuropa.eu Such an investigation would provide invaluable insight into its mechanism, confirming whether its primary site of action is the bacterial membrane, as is common for many ranatuerin-family peptides. nih.govnih.gov

Future Research Directions and Potential Academic Applications of Ranatuerin 2csa

Exploration of Novel Ranatuerin-2CSa Analogs with Enhanced Specificity

A primary avenue of future research lies in the rational design and synthesis of novel this compound analogs. The goal of this research would be to enhance the peptide's specificity towards microbial targets while minimizing off-target effects, such as hemolytic activity. nih.gov Understanding the structure-activity relationship is crucial for this endeavor. For instance, the helix-turn-helix conformation of this compound in a membrane-mimetic environment is key to its biological activity. nih.gov

Future studies could involve:

Amino Acid Substitution: Systematically replacing specific amino acid residues to probe their influence on antimicrobial potency and target selectivity. For example, modifying the cationicity and hydrophobicity of the peptide can significantly impact its activity.

Truncation and Hybridization: Creating truncated versions of the peptide to identify the minimal active domain and designing hybrid peptides that combine the beneficial features of this compound with those of other antimicrobial peptides.

"Rana Box" Modification: Investigating the role of the C-terminal "Rana box," a disulfide-bridged loop structure, in the peptide's function. nih.govmdpi.com Studies on other ranatuerin peptides have shown that modification or removal of this domain can alter antimicrobial and antiproliferative activities. nih.gov

A deeper understanding of these structural modifications will facilitate the development of analogs with improved therapeutic potential for research applications. nih.gov

Elucidation of Complete Biosynthetic Pathways and Enzymes Involved

While the primary structure of this compound is known, the complete biosynthetic pathway and the specific enzymes responsible for its production remain to be fully elucidated. Future research should focus on identifying and characterizing the gene cluster that encodes for this compound in Rana cascadae.

Based on studies of other amphibian antimicrobial peptides, the biosynthesis of this compound likely involves the following steps:

Gene Transcription and Translation: The gene encoding the prepropeptide is transcribed into mRNA and then translated into a precursor protein. nih.gov This precursor typically consists of a signal peptide, an acidic spacer region, and the mature peptide sequence. nih.govmdpi.com

Post-Translational Modification: The prepropeptide undergoes a series of post-translational modifications, including the cleavage of the signal peptide and acidic spacer by specific convertases. nih.gov The formation of the intramolecular disulfide bridge in the "Rana box" is a critical step that requires specific enzymatic machinery.

Research in this area would involve techniques such as "shotgun" cloning of the cDNA from the skin secretions of Rana cascadae to identify the precursor's nucleotide sequence. mdpi.com Furthermore, identifying and characterizing the enzymes involved in this pathway, such as signal peptidases and disulfide isomerases, will provide valuable insights into the regulation of antimicrobial peptide production in amphibians. The gene structure of other ranatuerin-2 (B1576050) peptides, which have been found to be comprised of three exons, can serve as a guide for these investigations. researchgate.net

Investigation of Environmental Factors Influencing this compound Expression (non-human)

The expression of antimicrobial peptides in amphibians is a crucial component of their innate immune system and is likely influenced by various environmental factors. Future research should investigate how abiotic and biotic stressors impact the production and secretion of this compound in Rana cascadae.

Potential environmental factors to investigate include:

Pathogen Exposure: The presence of pathogens, such as bacteria and fungi, in the amphibian's environment may upregulate the expression of this compound as a defense mechanism.

Temperature and Humidity: As amphibians are ectothermic, changes in temperature and humidity can affect their metabolic processes, which may, in turn, influence the synthesis of antimicrobial peptides.

Pollutants: Exposure to environmental contaminants could potentially modulate the immune response of amphibians, including the expression of antimicrobial peptides.

Development of Advanced Delivery Systems for Targeted Research Applications (non-clinical)

For in vitro and in vivo research applications, the development of advanced delivery systems for this compound is a promising area of investigation. Such systems can enhance the stability, solubility, and targeted delivery of the peptide to specific cells or tissues for experimental purposes.

Examples of potential delivery systems include:

Liposomes: These lipid-based vesicles can encapsulate this compound, protecting it from degradation and facilitating its interaction with cell membranes.

Nanoparticles: Polymeric or metallic nanoparticles can be functionalized to carry this compound and can be designed for controlled release under specific experimental conditions.

Hydrogels: These three-dimensional polymer networks can serve as a scaffold for the sustained release of this compound in localized research applications.

The development of these delivery systems would not be for clinical use but would provide valuable tools for researchers studying the mechanisms of action of this compound and its analogs in various biological systems.

Integration with Computational Biology and Machine Learning for Predictive Modeling

Computational biology and machine learning offer powerful tools for accelerating research on this compound. mdpi.commdpi.com These approaches can be used to predict the biological activity of novel analogs, thereby streamlining the drug discovery and development process for research purposes. mdpi.commdpi.com

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the physicochemical properties of this compound analogs with their antimicrobial activity. nih.govmdpi.com This can help in identifying key structural features that determine the peptide's potency and specificity. nih.govmdpi.com

Molecular Docking and Dynamics Simulations: Using computational simulations to model the interaction of this compound with bacterial membranes and potential intracellular targets. This can provide insights into its mechanism of action at the molecular level.

Machine Learning Algorithms: Employing machine learning algorithms, such as random forests and support vector machines, to predict the antimicrobial activity of newly designed peptide sequences based on their amino acid composition and other features. mdpi.comfrontiersin.org

These predictive models can guide the synthesis of new analogs with a higher probability of desired biological activity, thus saving time and resources in the laboratory. juit.ac.in

Role of this compound in Ecological Contexts (e.g., Amphibian Disease Resistance)

This compound and other antimicrobial peptides play a crucial role in the innate immune defense of amphibians against a variety of pathogens. A significant area for future research is to investigate the specific role of this compound in the resistance of Rana cascadae to infectious diseases, particularly chytridiomycosis, which is caused by the fungal pathogen Batrachochytrium dendrobatidis and has been responsible for amphibian population declines worldwide.

Research in this ecological context could involve:

In vitro susceptibility testing: Assessing the direct activity of this compound against various strains of Batrachochytrium dendrobatidis.

Gene expression studies: Correlating the levels of this compound expression in Rana cascadae with their susceptibility or resistance to chytridiomycosis.

Population-level studies: Investigating the diversity of the this compound gene within and between different populations of Rana cascadae to determine if certain genetic variants are associated with enhanced disease resistance.

Understanding the ecological role of this compound will not only contribute to our knowledge of amphibian immunology but may also inform conservation strategies for threatened amphibian species.

Fundamental Contributions to Peptide Chemistry and Biochemistry

The study of this compound contributes significantly to the fundamental understanding of peptide chemistry and biochemistry. Its unique structural features and biological activity provide a valuable model for exploring the principles that govern peptide structure-function relationships.

Key contributions to the field include:

Helix-Turn-Helix Motif: The identification and characterization of a full-length helix-turn-helix motif in this compound provides insights into the conformational dynamics of antimicrobial peptides and how they interact with biological membranes. nih.gov

"Rana Box" Structure: The C-terminal disulfide-bridged "Rana box" is a recurring motif in many frog-derived antimicrobial peptides. mdpi.com Further investigation into its role in the stability, folding, and activity of this compound will enhance our understanding of this important structural element. nih.gov

Structure-Activity Relationship: The systematic study of this compound and its analogs provides a rich dataset for elucidating the complex interplay between amino acid sequence, three-dimensional structure, and biological function in peptides. mdpi.comnih.gov

Continued research on this compound will undoubtedly lead to new discoveries in the field of peptide science, with potential applications in various areas of biomedical research.

Table of Research Findings on Ranatuerin Peptides

Peptide Source Organism Key Research Finding Reference
This compound Rana cascadae Possesses a helix-turn-helix motif crucial for its broad-spectrum antibacterial activity. nih.gov
Ranatuerin-2PLx Rana palustris The C-terminal "Rana box" is important for both antimicrobial and antiproliferative activities. nih.gov
Ranatuerin-2Pb Rana pipiens Truncated analogs were synthesized to investigate the structure-activity relationship. nih.gov
Ranatuerin-2AW Amolops wuyiensis The "Rana box" was found to be dispensable for its antibacterial activity. mdpi.com

Table of Compound Names

Compound Name
This compound
Ranatuerin-2PLx
Ranatuerin-2Pb
Ranatuerin-2AW

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for initial structural characterization of Ranatuerin-2CSa?

  • Methodological Answer : Begin with high-resolution mass spectrometry (HR-MS) to confirm molecular weight and purity, followed by circular dichroism (CD) spectroscopy to assess secondary structure in buffer solutions. Nuclear magnetic resonance (NMR) can resolve tertiary structure details, but requires isotopic labeling for peptides >5 kDa. Cross-validate findings with computational tools like PEP-FOLD3 for structural modeling .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate, with positive/negative controls (e.g., known agonists/antagonists). Include time-course studies to differentiate acute vs. delayed effects. Normalize data to baseline activity and apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate assay robustness using Z’-factor analysis .

Q. What analytical techniques are optimal for quantifying this compound in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards ensures specificity in complex matrices (e.g., plasma). For low-concentration detection, employ solid-phase extraction (SPE) pre-concentration. Validate recovery rates (≥80%) and limit of quantification (LOQ) across three independent runs .

Advanced Research Questions

Q. How can contradictions between in vitro potency and in vivo efficacy of this compound be systematically addressed?

  • Methodological Answer :

Identify confounding variables : Compare pharmacokinetic parameters (e.g., half-life, tissue distribution) using radiolabeled this compound.

Assess target engagement : Use bioluminescence resonance energy transfer (BRET) assays in live cells to verify receptor binding in physiological conditions.

Evaluate metabolic stability : Incubate with liver microsomes to identify degradation metabolites.
Cite discrepancies using frameworks like FINER (Feasible, Novel, Ethical, Relevant) to prioritize follow-up studies .

Q. What computational strategies improve predictions of this compound’s membrane interaction mechanisms?

  • Methodological Answer : Combine coarse-grained molecular dynamics (CG-MD) for long-timescale simulations (µs–ms) with all-atom MD for atomic-level details. Use tools like MEMBPLUGIN in GROMACS to calculate bilayer insertion energies. Cross-validate with experimental data from surface plasmon resonance (SPR) measuring lipid-binding kinetics .

Q. How should researchers statistically handle non-linear dose-response relationships in this compound studies?

  • Methodological Answer : Apply a four-parameter logistic model (4PL) to asymmetric data. For heteroscedastic variance, use weighted least squares regression. Compare Akaike information criterion (AIC) scores across models (e.g., 3PL vs. 4PL). Report 95% confidence intervals for EC₅₀ and assess outliers via Grubbs’ test .

Data Presentation and Reproducibility

Q. What minimal metadata is essential for publishing reproducible this compound studies?

  • Methodological Answer : Include:

  • Chemical synthesis : Solvent purity, reaction temperature, and purification methods (HPLC gradients).
  • Assay conditions : Buffer pH, ion concentrations, and temperature.
  • Statistical parameters : n-value, p-value adjustments, software versions.
    Store raw data in FAIR-compliant repositories (e.g., Zenodo) with unique DOIs .

Contradiction Analysis Framework

Step Action Tools/References
1. IdentifyFlag inconsistent results (e.g., opposing activity trends across assays)FINER criteria
2. ContextualizeCompare experimental conditions (e.g., cell lines, incubation times)
3. ResolveReplicate under standardized protocols; apply Bayesian meta-analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.